molecular formula C17H12ClNO2S3 B11674812 (5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11674812
M. Wt: 393.9 g/mol
InChI Key: CIWRGAYFVJSDPT-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of furan, thiazolidinone, and chlorophenyl groups, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the Furan Ring: This step involves the synthesis of the furan ring, which can be achieved through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions.

    Formation of the Thiazolidinone Ring: This step involves the cyclization of appropriate precursors to form the thiazolidinone ring.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thioethers, thiols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Cellular Receptors: Affecting signal transduction pathways.

    Inducing Oxidative Stress: Generating reactive oxygen species (ROS) that can damage cellular components.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({5-[(4-BROMOPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5Z)-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5Z)-5-({5-[(4-CHLOROPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H12ClNO2S3

Molecular Weight

393.9 g/mol

IUPAC Name

(5Z)-5-[[5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H12ClNO2S3/c1-2-9-19-16(20)14(24-17(19)22)10-12-5-8-15(21-12)23-13-6-3-11(18)4-7-13/h2-8,10H,1,9H2/b14-10-

InChI Key

CIWRGAYFVJSDPT-UVTDQMKNSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=C(O2)SC3=CC=C(C=C3)Cl)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(O2)SC3=CC=C(C=C3)Cl)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.